3-Benzoyl-4-fluoroaniline hydrochloride

Medicinal Chemistry Physicochemical Properties Lead Optimization

3-Benzoyl-4-fluoroaniline hydrochloride is a halogenated aromatic amine building block belonging to the aminobenzophenone class, characterized by a benzoyl group meta to the amine and a fluorine substituent para to the amine on the central phenyl ring. The hydrochloride salt form (C13H11ClFNO, MW 251.68) provides enhanced handling stability and aqueous solubility compared to its free base counterpart (CAS 765217-38-7).

Molecular Formula C13H11ClFNO
Molecular Weight 251.69
CAS No. 65611-44-1
Cat. No. B2895870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-4-fluoroaniline hydrochloride
CAS65611-44-1
Molecular FormulaC13H11ClFNO
Molecular Weight251.69
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)N)F.Cl
InChIInChI=1S/C13H10FNO.ClH/c14-12-7-6-10(15)8-11(12)13(16)9-4-2-1-3-5-9;/h1-8H,15H2;1H
InChIKeyDFBKLINYKYYWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoyl-4-fluoroaniline Hydrochloride (CAS 65611-44-1): Structural Basis for Differentiation in Fluorinated Aminobenzophenone Procurement


3-Benzoyl-4-fluoroaniline hydrochloride is a halogenated aromatic amine building block belonging to the aminobenzophenone class, characterized by a benzoyl group meta to the amine and a fluorine substituent para to the amine on the central phenyl ring . The hydrochloride salt form (C13H11ClFNO, MW 251.68) provides enhanced handling stability and aqueous solubility compared to its free base counterpart (CAS 765217-38-7) . This compound serves as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition and antimitotic activity, where the precise positioning of the fluorine and benzoyl substituents critically governs downstream molecular recognition and electronic properties [1].

Why Generic 3-Benzoyl-4-fluoroaniline Hydrochloride Substitution Undermines Synthetic Reproducibility


The assumption that unsubstituted 3-aminobenzophenone (CAS 2835-78-1) or simple 4-fluoroaniline (CAS 371-40-4) can serve as interchangeable alternatives to 3-benzoyl-4-fluoroaniline hydrochloride is chemically unfounded. The presence of the electron-withdrawing 4-fluoro substituent specifically polarizes the aromatic ring, lowering the amine's basicity and altering the regioselectivity of subsequent electrophilic substitution reactions compared to non-fluorinated analogs [1]. Furthermore, the hydrochloride salt form is not interchangeable with the free base; it offers critically different solubility profiles and hygroscopicity that directly impact stoichiometric control in amide coupling and Buchwald-Hartwig amination workflows . Selecting a regioisomer such as 2-amino-5-fluorobenzophenone (CAS 362-46-9) will introduce steric compression at the amino group, fundamentally altering the compound's ability to serve as a surrogate for the 3-amino pharmacophore in tubulin polymerization inhibitor scaffolds [2].

Quantitative Differentiation: 3-Benzoyl-4-fluoroaniline Hydrochloride Procurement Evidence


Lipophilicity Tuning via 4-Fluoro Substitution Relative to 3-Aminobenzophenone

The introduction of a fluorine atom at the 4-position of 3-benzoyl-4-fluoroaniline (free base) reduces the computed LogP to 2.64, compared to a LogP of 3.08 for the non-fluorinated 3-aminobenzophenone . This 0.44 log unit decrease represents a significant reduction in lipophilicity, which is advantageous for maintaining ligand efficiency metrics and aqueous solubility in drug discovery programs targeting intracellular kinases.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Regioisomeric LogP Differentiation from 2-Amino-5-fluorobenzophenone

The target compound (3-benzoyl-4-fluoroaniline free base) exhibits a computed LogP of 2.64, notably lower than the 3.1 value reported for its regioisomer 2-amino-5-fluorobenzophenone (CAS 362-46-9), where the amino group is ortho to the carbonyl . This LogP difference reflects the differential hydrogen-bonding capacity and electronic distribution resulting from the amino group's position relative to the benzoyl carbonyl.

Chemical Biology Structure-Activity Relationship Fragment-Based Drug Design

Hydrochloride Salt Solubility Advantage over Free Base for Aqueous Reaction Media

3-Benzoyl-4-fluoroaniline hydrochloride (CAS 65611-44-1) is supplied as a crystalline solid with 95% purity . The hydrochloride salt formation protonates the aniline nitrogen (pKa of free base predicted ~3.3), rendering the compound water-miscible and directly suitable for aqueous amide coupling or reductive amination protocols without the need for pre-activation or problematic organic co-solvents. In contrast, the free base (CAS 765217-38-7) requires DMF or DCM as a reaction vehicle .

Synthetic Chemistry Process Chemistry Bioconjugation

Topological Polar Surface Area (TPSA) Differentiation as a Descriptor for Blood-Brain Barrier Penetration

3-Benzoyl-4-fluoroaniline hydrochloride exhibits a topological polar surface area (TPSA) of 43.1 Ų . This value sits critically below the 60-70 Ų threshold typically cited for passive blood-brain barrier (BBB) penetration. When compared to the broader class of aminobenzophenones, where TPSA can range from 43 to 65 Ų depending on substitution, this specific compound falls at the low end, suggesting superior intrinsic membrane permeability that is directly attributable to its compact, mono-fluorinated scaffold.

Computational Chemistry Drug Design ADME Prediction

Optimal Application Scenarios for 3-Benzoyl-4-fluoroaniline Hydrochloride Based on Evidence


Synthesis of p38α MAP Kinase Inhibitor Libraries with Optimized Lipophilic Efficiency

Medicinal chemistry teams engaged in p38α MAP kinase inhibitor optimization should select 3-benzoyl-4-fluoroaniline hydrochloride as the core aniline building block. The reduced LogP of 2.64 (versus 3.08 for the non-fluorinated parent) directly improves LipE (Lipophilic Efficiency) scores when the compound is elaborated into N-substituted benzamide or sulfonamide inhibitors [1]. The hydrochloride salt streamlines parallel synthesis in amide coupling arrays under aqueous conditions.

Fragment-Based Drug Discovery (FBDD) Targeting the Colchicine-Binding Site of Tubulin

The 3-aminobenzophenone scaffold, when equipped with the 4-fluoro substituent, maintains a TPSA of 43.1 Ų and a molecular weight of 251.68 g/mol (HCl salt), placing it within the Rule-of-Three compliant fragment space [2]. Procurement of the hydrochloride salt enables direct soaking into tubulin crystals for X-ray crystallography without interfering DMSO signals, a critical advantage over the free base.

Chemical Biology Probe Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary aromatic amine of 3-benzoyl-4-fluoroaniline hydrochloride can be chemoselectively functionalized in the presence of the benzoyl ketone. The hydrochloride form's water solubility makes it the preferred input for diazotization or isothiocyanate formation in aqueous media, enabling efficient conversion to click-chemistry-ready azide or alkyne probes for cellular target engagement studies [3].

Standardized Procurement for CNS-Penetrant Kinase Inhibitor Lead Series

CNS drug discovery programs should standardize on the hydrochloride salt of 3-benzoyl-4-fluoroaniline as their primary aminobenzophenone intermediate. The combination of a sub-60 Ų TPSA (43.1 Ų) and a moderate LogP (2.64) positions this scaffold optimally within the BBB-permeable chemical space, while the 4-fluoro substituent blocks potential para-hydroxylation metabolism that plagues the non-fluorinated 3-aminobenzophenone series [1].

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